Cas no 713085-08-6 (N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine)

N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is a brominated aromatic glycine derivative featuring a methylsulfonyl substituent, which enhances its reactivity and stability in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key advantages include a well-defined molecular structure, facilitating precise modifications, and the presence of both bromine and sulfonyl groups, which serve as versatile handles for further functionalization. The compound’s stability under standard conditions ensures reliable handling and storage, making it suitable for research and industrial-scale processes requiring controlled reactivity.
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine structure
713085-08-6 structure
Product name:N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
CAS No:713085-08-6
MF:C10H12BrNO4S
MW:322.175580978394
MDL:MFCD05812158
CID:4716304

N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
    • SMR000078943
    • CBKinase1_009206
    • CBKinase1_021606
    • MLS000065291
    • 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid
    • HMS2176D14
    • BBL002573
    • STK862781
    • T9912
    • glycine, N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)-
    • N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
    • MDL: MFCD05812158
    • Inchi: 1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
    • InChI Key: YLWSJYZXOZXEIQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C)N(CC(=O)O)S(C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Topological Polar Surface Area: 83.1

N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB371301-500 mg
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
500MG
€165.80 2022-06-10
abcr
AB371301-5 g
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
5g
€430.80 2022-06-10
TRC
N283705-1000mg
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
1g
$ 390.00 2022-06-03
abcr
AB371301-10 g
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
10g
€727.20 2022-06-10
abcr
AB371301-10g
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
10g
€744.00 2023-09-06
A2B Chem LLC
AJ09655-5g
N-(4-Bromo-3-methylphenyl)-n-(methylsulfonyl)glycine
713085-08-6 >95%
5g
$620.00 2024-04-19
TRC
N283705-2000mg
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
2g
$ 615.00 2022-06-03
abcr
AB371301-1 g
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
1g
€189.00 2022-06-10
abcr
AB371301-5g
N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
713085-08-6
5g
€440.00 2023-09-06
Ambeed
A778779-1g
N-(4-BRomo-3-methylphenyl)-n-(methylsulfonyl)glycine
713085-08-6 95%
1g
$133.0 2024-04-17

Additional information on N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine

Professional Introduction to N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine (CAS No. 713085-08-6)

N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine, a compound with the CAS number 713085-08-6, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and drug discovery.

The molecular structure of N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine consists of a phenyl ring substituted with both a bromine atom at the 4-position and a methyl group at the 3-position. This specific substitution pattern, combined with the presence of a methylsulfonyl group attached to the glycine moiety, contributes to its distinct chemical reactivity and biological activity. The presence of these functional groups makes the compound an intriguing subject for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the potential of sulfonyl-containing compounds in drug design. The methylsulfonyl group, in particular, has been shown to enhance the binding affinity and selectivity of molecules towards various biological targets. This has led to numerous studies aimed at identifying new derivatives of sulfonyl compounds that could serve as lead candidates for drug development. N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is one such derivative that has shown promise in preliminary studies.

One of the most compelling aspects of N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is its potential application in the treatment of inflammatory diseases. The phenyl ring substitution pattern, coupled with the methylsulfonyl group, suggests that this compound may interact with inflammatory pathways by modulating key enzymes and receptors involved in the inflammatory response. Recent research has highlighted the importance of targeting these pathways in order to develop more effective anti-inflammatory therapies. The compound's ability to interact with such targets makes it a promising candidate for further investigation.

Furthermore, N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine has also been explored for its potential role in cancer therapy. Studies have indicated that sulfonyl-containing compounds can exhibit inhibitory effects on various enzymes involved in cancer cell proliferation and survival. The structural features of this compound, including its phenyl ring substitution and methylsulfonyl group, make it a suitable candidate for further exploration as an anticancer agent. Preliminary experiments have shown promising results in terms of its ability to inhibit tumor growth and induce apoptosis in cancer cells.

The synthesis of N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the bromination of 3-methylphenylamine, followed by reaction with methylsulfonyl chloride to introduce the methylsulfonyl group. The final step involves coupling with glycine derivatives to form the desired product. Each step of the synthesis must be carefully controlled to minimize side reactions and maximize yield.

In terms of pharmacokinetic properties, N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine exhibits favorable solubility and stability under physiological conditions. These properties are crucial for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body. Additionally, preliminary toxicology studies have shown that the compound is well-tolerated at relevant doses, suggesting its potential for safe use in humans.

The future direction of research on N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is likely to focus on further optimization of its pharmacological properties and exploration of its mechanism of action. By refining its structure and improving its bioavailability, researchers hope to develop more effective therapeutic agents based on this compound. Additionally, investigating its interactions with specific biological targets will provide valuable insights into its potential applications in medicine.

In conclusion, N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine (CAS No. 713085-08-6) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activity make it an attractive candidate for further investigation in areas such as anti-inflammatory therapy and cancer treatment. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:713085-08-6)N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
A1173886
Purity:99%
Quantity:5g
Price ($):364.0